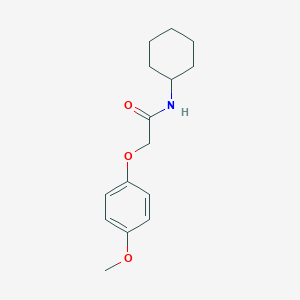
N-(5-chloro-2-methylphenyl)-2-propoxybenzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(5-chloro-2-methylphenyl)-2-propoxybenzamide, also known as CMPOB, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. This compound belongs to the class of benzamide derivatives and has been synthesized using various methods.
Mecanismo De Acción
The exact mechanism of action of N-(5-chloro-2-methylphenyl)-2-propoxybenzamide is not fully understood. However, it has been reported to exert its anti-inflammatory and analgesic effects through the inhibition of cyclooxygenase-2 (COX-2) and lipoxygenase (LOX) activities. N-(5-chloro-2-methylphenyl)-2-propoxybenzamide has also been reported to induce apoptosis in cancer cells by activating caspase-3 and caspase-9.
Biochemical and Physiological Effects:
N-(5-chloro-2-methylphenyl)-2-propoxybenzamide has been reported to exhibit several biochemical and physiological effects. It has been shown to reduce the levels of pro-inflammatory cytokines, such as tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6) in a rat model of carrageenan-induced paw edema. N-(5-chloro-2-methylphenyl)-2-propoxybenzamide has also been reported to decrease the levels of prostaglandin E2 (PGE2) and leukotriene B4 (LTB4) in a rat model of acetic acid-induced writhing.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using N-(5-chloro-2-methylphenyl)-2-propoxybenzamide in lab experiments is its high yield of synthesis, which makes it readily available for use. However, one limitation is the lack of information on its toxicity and side effects, which may limit its use in certain experiments.
Direcciones Futuras
There are several future directions for the study of N-(5-chloro-2-methylphenyl)-2-propoxybenzamide. One direction is to further investigate its anti-cancer properties and potential use as a chemotherapeutic agent. Another direction is to study its potential use in the treatment of inflammatory and pain-related disorders. Additionally, more research is needed to determine its toxicity and side effects in order to fully understand its potential therapeutic applications.
Métodos De Síntesis
N-(5-chloro-2-methylphenyl)-2-propoxybenzamide has been synthesized using several methods, including the reaction of 5-chloro-2-methylaniline with 2-propoxybenzoic acid in the presence of N,N'-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP). Another method involves the reaction of 5-chloro-2-methylaniline with 2-propoxybenzoyl chloride in the presence of triethylamine. Both methods have been reported to yield N-(5-chloro-2-methylphenyl)-2-propoxybenzamide in good to excellent yields.
Aplicaciones Científicas De Investigación
N-(5-chloro-2-methylphenyl)-2-propoxybenzamide has been extensively studied for its potential therapeutic applications. It has been reported to exhibit anti-inflammatory, analgesic, and anti-cancer properties. In one study, N-(5-chloro-2-methylphenyl)-2-propoxybenzamide was found to inhibit the growth of human cervical cancer cells by inducing apoptosis. Another study reported that N-(5-chloro-2-methylphenyl)-2-propoxybenzamide exhibited anti-inflammatory and analgesic effects in a rat model of carrageenan-induced paw edema and acetic acid-induced writhing, respectively.
Propiedades
Nombre del producto |
N-(5-chloro-2-methylphenyl)-2-propoxybenzamide |
|---|---|
Fórmula molecular |
C17H18ClNO2 |
Peso molecular |
303.8 g/mol |
Nombre IUPAC |
N-(5-chloro-2-methylphenyl)-2-propoxybenzamide |
InChI |
InChI=1S/C17H18ClNO2/c1-3-10-21-16-7-5-4-6-14(16)17(20)19-15-11-13(18)9-8-12(15)2/h4-9,11H,3,10H2,1-2H3,(H,19,20) |
Clave InChI |
XWYDTSNFBMTFHD-UHFFFAOYSA-N |
SMILES |
CCCOC1=CC=CC=C1C(=O)NC2=C(C=CC(=C2)Cl)C |
SMILES canónico |
CCCOC1=CC=CC=C1C(=O)NC2=C(C=CC(=C2)Cl)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-amino-1-(3-chloro-4-methylphenyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carbonitrile](/img/structure/B255504.png)
![N-[4-chloro-3-(trifluoromethyl)phenyl]-2-methylpropanamide](/img/structure/B255510.png)
![2-Methyl-3-[(4-methyl-1-piperidinyl)methyl]benzo[h]quinolin-4-ol](/img/structure/B255513.png)


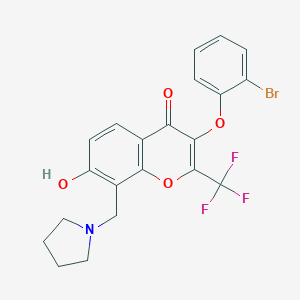
![7-(isopentyloxy)-2,3-dihydrocyclopenta[c]chromen-4(1H)-one](/img/structure/B255521.png)

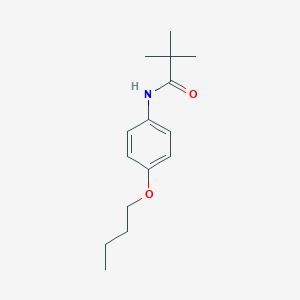
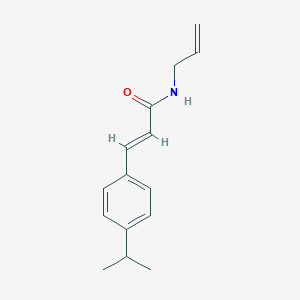
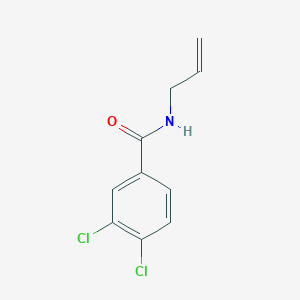
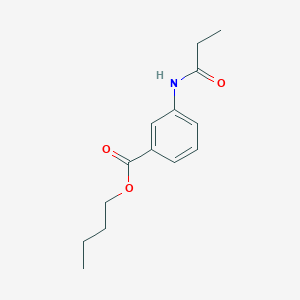
![4-nitro-N-[4-(pyrimidin-2-ylsulfamoyl)phenyl]benzamide](/img/structure/B255533.png)
